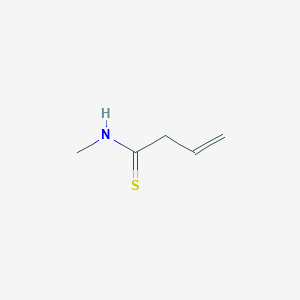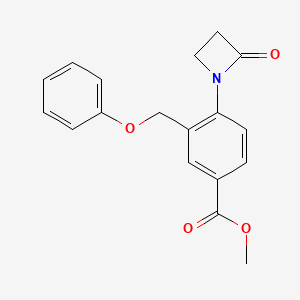
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the phosphinothioyl and phosphinyl intermediates, which are then reacted with acetic acid and ethyl ester under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinothioyl and phosphinyl groups.
Reduction: Reduction reactions can convert the compound into simpler phosphine derivatives.
Substitution: The ester and acetic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can lead to a variety of ester derivatives.
Scientific Research Applications
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinothioyl and phosphinyl groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
- Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)-, ethyl ester
- Acetic acid, ((bis(2-methylpropoxy)phosphinyl)oxy)-, ethyl ester
Uniqueness
Compared to similar compounds, acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has a unique combination of phosphinothioyl and phosphinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
81906-30-1 |
|---|---|
Molecular Formula |
C20H42O8P2S2 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 2-[bis(2-methylpropoxy)phosphinothioyloxy]-2-[bis(2-methylpropoxy)phosphorylsulfanyl]acetate |
InChI |
InChI=1S/C20H42O8P2S2/c1-10-23-19(21)20(28-30(31,26-13-17(6)7)27-14-18(8)9)32-29(22,24-11-15(2)3)25-12-16(4)5/h15-18,20H,10-14H2,1-9H3 |
InChI Key |
GNHNCWXGIPLYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OP(=S)(OCC(C)C)OCC(C)C)SP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)

![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)

![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)


